

4-Chloro-2-fluoro-benzamidine hydrochloride solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoro-benzamidine hydrochloride

Cat. No.: B1423814

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-Chloro-2-fluoro-benzamidine hydrochloride**

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Chloro-2-fluoro-benzamidine hydrochloride** (CFBH), a key intermediate in pharmaceutical research and drug development.^{[1][2]} While specific experimental solubility data for CFBH is not extensively published, this document synthesizes foundational principles of small molecule solubility, leveraging data from analogous compounds to provide a robust framework for its characterization. The guide details the critical influence of physicochemical properties, particularly pH, on the aqueous solubility of this hydrochloride salt. Crucially, it offers detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable, in-house data. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach and measure the solubility of this and similar compounds.

Introduction and Physicochemical Profile

4-Chloro-2-fluoro-benzamidine hydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules such as enzyme inhibitors.^{[1][2]} Its utility in drug discovery hinges on its physicochemical properties, among which solubility is paramount for ensuring consistent performance in biochemical assays, ease of

formulation, and predictable in vivo behavior. As a hydrochloride salt of a weak base, its solubility is expected to be intrinsically linked to the pH of the medium.

Core Physicochemical Properties

A summary of the known properties of **4-Chloro-2-fluoro-benzamidine hydrochloride** is presented below.

Property	Value	Source(s)
CAS Number	1187927-09-8	[1] [2] [3]
Molecular Formula	C ₇ H ₆ ClFN ₂ ·HCl	[1] [2]
Molecular Weight	209.05 g/mol	[1] [2]
Appearance	Yellow crystalline powder	[1] [2]
Purity	≥96% (HPLC)	[1] [2] [4]
Storage Conditions	0-8°C	[1] [2] [4]

Foundational Principles of Solubility

Understanding the solubility of a compound requires distinguishing between two key measurements: thermodynamic and kinetic solubility.

- Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[\[5\]](#) [\[6\]](#) This is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (e.g., 24 hours or more).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[\[2\]](#)[\[9\]](#) The concentration at which precipitation is first observed is the kinetic solubility. This high-throughput method is common in early drug discovery for rapid screening but can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[\[10\]](#)

The Critical Influence of pH on Amine Hydrochloride Salts

4-Chloro-2-fluoro-benzamidine is a weak base. As a hydrochloride salt, its solubility in aqueous media is fundamentally governed by the pH of the solution.

The dissolution process involves the dissociation of the salt into the protonated benzamidinium cation and a chloride anion. The protonated form is typically much more water-soluble than the neutral free base. The equilibrium between the protonated form (BH^+) and the free base (B) is described by the Henderson-Hasselbalch equation, which links pH, the compound's pK_a (the pH at which 50% of the compound is ionized), and the ratio of the two species.

The solubility of basic salts increases as the pH decreases (becomes more acidic).[\[11\]](#) However, for hydrochloride salts, a phenomenon known as the common ion effect can lead to a decrease in solubility at very low pH values (i.e., in the presence of high concentrations of hydrochloric acid).[\[12\]](#)[\[13\]](#)[\[14\]](#) This occurs because the excess chloride ions from the acidic medium can suppress the dissolution of the salt.[\[12\]](#)[\[13\]](#) This can result in a parabolic pH-solubility profile, with maximum solubility occurring at a specific acidic pH rather than at the lowest pH.[\[12\]](#)

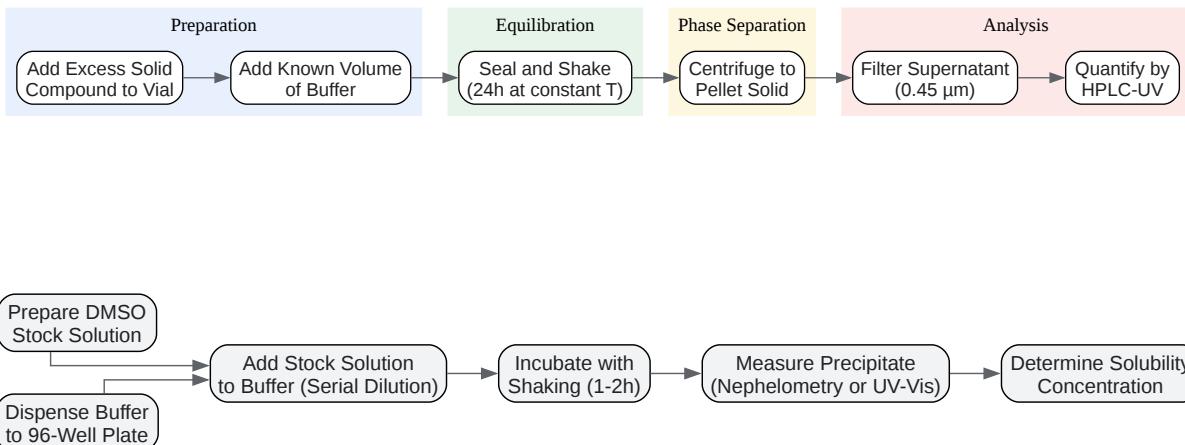
Experimental Protocols for Solubility Determination

The absence of published data necessitates a robust experimental approach. The following protocols provide a self-validating framework for characterizing the solubility of **4-Chloro-2-fluoro-benzamidine hydrochloride**.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility and is recommended by regulatory agencies like the FDA.[\[8\]](#)[\[15\]](#)[\[16\]](#)

Objective: To determine the maximum equilibrium concentration of the compound in a specific buffer.


Materials & Equipment:

- **4-Chloro-2-fluoro-benzamidine hydrochloride** (solid powder)
- Selected aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, citrate buffer pH 5.0)
- Glass vials with screw caps
- Orbital shaker or vial roller system set to a controlled temperature (e.g., 25°C or 37°C)
- Centrifuge
- Syringe filters (e.g., 0.45 µm PVDF)
- Analytical balance
- HPLC-UV system for quantification

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **4-Chloro-2-fluoro-benzamidine hydrochloride** to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
- Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
- Equilibration: Seal the vial and place it on an orbital shaker or roller. Allow the mixture to equilibrate for at least 24 hours at a constant temperature to ensure equilibrium is reached.
[5][6]
- Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard calibration curve (see

Protocol 3.3).[6][17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorelevant.com [biorelevant.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmlesson.com [pharmlesson.com]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 13. rjpdft.com [rjpdft.com]
- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. pharmaguru.co [pharmaguru.co]
- To cite this document: BenchChem. [4-Chloro-2-fluoro-benzamidine hydrochloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423814#4-chloro-2-fluoro-benzamidine-hydrochloride-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com